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molecular formula C9H11NO3 B1330763 ethyl N-(4-hydroxyphenyl)carbamate CAS No. 7159-95-7

ethyl N-(4-hydroxyphenyl)carbamate

Cat. No. B1330763
M. Wt: 181.19 g/mol
InChI Key: BECNKUVYBNETOM-UHFFFAOYSA-N
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Patent
US05292935

Procedure details

p-aminophenol 33.36 g (0.3 mole) and 12 g NaOH were dissolved in 120 ml water and cooled to ice salt bath temperature. To the stirring solution, 24 ml ethylchloroformate were slowly added. A white precipitate was found. One gram sodium dithionite was added and mixed. The solid was filtered by suction and washed with cold water (50 ml). Recrystallization from hot water gave a crystalline powder, 48.3 g (89%), MP 120°-123°.
Quantity
33.36 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.[OH-].[Na+].[CH2:11]([O:13][C:14](Cl)=[O:15])[CH3:12].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH2:11]([O:13][C:14]([NH:7][C:6]1[CH:5]=[CH:4][C:3]([OH:8])=[CH:2][CH:1]=1)=[O:15])[CH3:12] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
33.36 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)OC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ice salt bath temperature
ADDITION
Type
ADDITION
Details
mixed
FILTRATION
Type
FILTRATION
Details
The solid was filtered by suction
WASH
Type
WASH
Details
washed with cold water (50 ml)
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot water
CUSTOM
Type
CUSTOM
Details
gave a crystalline powder, 48.3 g (89%), MP 120°-123°

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)NC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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